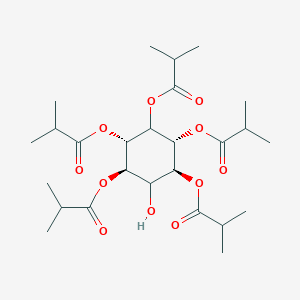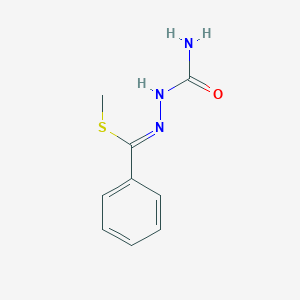![molecular formula C12H10Br2O3 B515075 1',4'-Dibromospiro[1,3-dioxolane-2,10'-tricyclo[5.2.1.0,2,6]decane]-3',8'-dien-5'-one CAS No. 95272-45-0](/img/structure/B515075.png)
1',4'-Dibromospiro[1,3-dioxolane-2,10'-tricyclo[5.2.1.0,2,6]decane]-3',8'-dien-5'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one is a complex organic compound with the molecular formula C12H10Br2O3 and a molecular weight of 362.01 g/mol . This compound is primarily used in proteomics research and is known for its unique spiro structure, which includes a dioxolane ring fused to a tricyclodecane system .
Métodos De Preparación
The synthesis of 1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one involves several steps. One common method includes the bromination of a precursor compound under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a brominating agent like bromine or N-bromosuccinimide (NBS). The reaction is carried out at low temperatures to ensure selective bromination at the desired positions .
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of organic synthesis, such as maintaining purity and yield, apply.
Análisis De Reacciones Químicas
1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Cyclization Reactions: The spiro structure allows for potential cyclization reactions, forming new ring systems.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate .
Aplicaciones Científicas De Investigación
1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one is primarily used in proteomics research. Its unique structure makes it a valuable tool for studying protein interactions and functions. The compound can be used as a probe to investigate the binding sites of proteins and to elucidate the mechanisms of enzyme action .
Its ability to undergo various chemical reactions makes it a versatile building block for synthesizing complex molecules .
Mecanismo De Acción
The mechanism of action of 1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one involves its interaction with specific molecular targets, such as proteins or enzymes. The bromine atoms in the compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of protein function . This interaction can be used to study the active sites of enzymes and to develop inhibitors for therapeutic purposes.
Comparación Con Compuestos Similares
Similar compounds to 1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one include other spiro compounds with dioxolane and tricyclodecane structures. For example:
1’,4’-Dibromo-dispiro(1,3-dioxolane-2,5’-tricyclo[5.2.1.0~2,6~]deca[3,8]diene-10’,2’'-dioxolane): This compound has a similar spiro structure but with different substitution patterns.
Spiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one: This compound lacks the bromine atoms, making it less reactive in certain chemical reactions.
The uniqueness of 1’,4’-Dibromospiro[1,3-dioxolane-2,10’-tricyclo[5.2.1.0,2,6]decane]-3’,8’-dien-5’-one lies in its specific bromination pattern, which imparts distinct chemical reactivity and biological activity .
Propiedades
IUPAC Name |
4',7'-dibromospiro[1,3-dioxolane-2,10'-tricyclo[5.2.1.02,6]deca-4,8-diene]-3'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O3/c13-8-5-7-9(10(8)15)6-1-2-11(7,14)12(6)16-3-4-17-12/h1-2,5-7,9H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLJXBQYHGTEDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)C3C=CC2(C4C3C(=O)C(=C4)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(Hydroxymethyl)-4,4,8,10,10-pentamethyltricyclo[6.3.1.0~2,6~]dodec-2(6)-en-1-yl]methanol](/img/structure/B514992.png)
![(5,5,9,11,11-Pentamethyl-3-oxo-1-tricyclo[7.3.1.02,7]tridec-2(7)-enyl) 3,5-dinitrobenzoate](/img/structure/B514994.png)
![3',3',4,6,6-Pentamethyl-spiro(bicyclo[2.2.2]octane-7,5'-cyclohexane)-1',2-diol](/img/structure/B514996.png)
![5,5,9,11,11-Pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-ene-1-carbonitrile](/img/structure/B514997.png)
![4,4,6,10,10-Pentamethyl-13-oxatetracyclo[6.4.1.1~2,6~.0~1,8~]tetradecan-2-ol](/img/structure/B514999.png)
![Methyl 4-({3,5-bisnitrophenyl}hydrazono)-5,5,9,11,11-pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-ene-1-carboxylate](/img/structure/B515000.png)
![[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-phenyldiazene](/img/structure/B515002.png)
![1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-ene-3,4-dione 4-(N-phenylthiosemicarbazone)](/img/structure/B515003.png)
![Methyl 4-hydrazono-5,5,9,11,11-pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-ene-1-carboxylate](/img/structure/B515005.png)
![N-[[[(Z)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide](/img/structure/B515006.png)
![N-{[2-({2-[(benzoylamino)carbothioyl]hydrazino}carbonyl)hydrazino]carbothioyl}benzamide](/img/structure/B515010.png)

![(5,5,9,11,11-pentamethyl-3-oxo-1-tricyclo[7.3.1.02,7]tridec-2(7)-enyl) N,N'-diphenylcarbamimidate](/img/structure/B515014.png)

